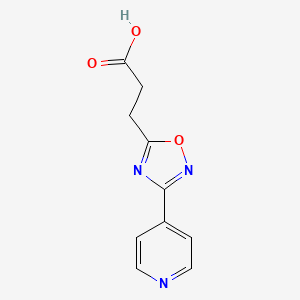

3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9(15)2-1-8-12-10(13-16-8)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOPUYDACUNLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390211 |

Source

|

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328083-96-1 |

Source

|

| Record name | 3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides an in-depth, methodology-focused exploration of the analytical techniques required for the structural elucidation of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound with potential pharmacological relevance. The presence of distinct functional moieties—a pyridine ring, a 1,2,4-oxadiazole core, and a propanoic acid side chain—necessitates a multi-faceted analytical approach. We will detail the strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causality behind the experimental choices and the logical interpretation of the resulting data, providing a self-validating framework for researchers and scientists.

Introduction: The Compound of Interest

This compound (Molecular Formula: C₁₀H₉N₃O₃, Molecular Weight: 219.20 g/mol ) belongs to the 1,2,4-oxadiazole class of heterocyclic compounds.[1] This class is a subject of significant interest in medicinal chemistry due to its diverse biological activities.[2] The pyridine substituent further enhances its potential for forming specific interactions with biological targets. Accurate structural confirmation is the first critical step in understanding its structure-activity relationship (SAR) and advancing it through any development pipeline. This guide outlines the integrated analytical workflow for achieving this confirmation with the highest degree of confidence.

The Elucidation Workflow: A Multi-Technique Strategy

Structural elucidation is not a linear process but a synergistic puzzle. Data from each technique provides a unique piece of information, and together, they build a coherent and validated structural model. The workflow begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the precise atomic connectivity.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Causality: The first step is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental formulas, a critical step for trustworthiness.

Methodology: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

This technique is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion, and its high mass accuracy.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid). The acid aids in protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode. The instrument should be calibrated to ensure mass accuracy below 5 ppm.

-

Analysis: Look for the protonated molecular ion, [M+H]⁺.

Data Interpretation & Expected Results:

| Ion Species | Calculated Exact Mass (C₁₀H₁₀N₃O₃⁺) | Expected Observed m/z |

| [M+H]⁺ | 220.0717 | ~220.0717 ± 0.0011 |

| [M+Na]⁺ | 242.0536 | ~242.0536 ± 0.0012 |

The observation of the [M+H]⁺ ion with a mass error of <5 ppm provides strong evidence for the molecular formula C₁₀H₉N₃O₃. Fragmentation analysis (MS/MS) could further support the structure by showing characteristic losses, such as the propanoic acid side chain.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific covalent bonds and functional groups based on their unique vibrational frequencies. This allows for a quick check of the key structural motifs.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a modern alternative to KBr pellets, requiring minimal sample preparation and providing high-quality spectra of solid samples.

Experimental Protocol:

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction.

Expected Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (sp²) | Pyridine Ring |

| ~2950 | C-H stretch (sp³) | Propanoic Acid Chain |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1550 | C=N, C=C stretch | Oxadiazole & Pyridine Rings |

| ~1250, ~1100 | C-O stretch | Oxadiazole & Carboxylic Acid |

The presence of a very broad O-H stretch combined with a sharp C=O carbonyl peak is a definitive indicator of the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Causality: NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides unambiguous evidence of atomic connectivity.

¹H and ¹³C NMR: Identifying the Building Blocks

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and DEPT-135 spectra on a spectrometer (e.g., 400 MHz or higher).

Predicted NMR Data (in DMSO-d₆):

| Atom Label | ¹H Shift (ppm), Multiplicity, Integration | ¹³C Shift (ppm) | DEPT-135 |

| 1 | ~12.2 (br s, 1H) | ~172.5 | C |

| 2 | ~2.85 (t, 2H) | ~30.0 | CH₂ |

| 3 | ~3.30 (t, 2H) | ~25.5 | CH₂ |

| C5 (Oxadiazole) | - | ~175.0 | C |

| C3 (Oxadiazole) | - | ~164.0 | C |

| C4' (Pyridine) | - | ~128.0 | C |

| H3'/H5' (Pyridine) | ~7.90 (d, 2H) | ~121.5 | CH |

| H2'/H6' (Pyridine) | ~8.75 (d, 2H) | ~150.5 | CH |

Note: Chemical shifts are predictive and may vary.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR identifies the individual pieces, 2D NMR shows how they connect. COSY identifies proton-proton couplings within a spin system, while HSQC and HMBC map the heteronuclear C-H framework. HMBC is particularly crucial as it reveals long-range (2-3 bond) correlations, allowing us to link the isolated fragments together.

-

COSY (Correlation Spectroscopy): Will show a clear correlation between the protons of the two methylene groups (H-2 and H-3) of the propanoic acid chain, confirming this fragment.

-

HSQC (Heteronuclear Single Quantum Coherence): Will directly link each proton signal to its attached carbon (H-2 to C-2, H-3 to C-3, etc.), confirming the assignments in the table above.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation.

Caption: Key HMBC correlations confirming connectivity.

Interpretation of Key HMBC Correlations:

-

Propanoic Chain to Oxadiazole: A correlation from the methylene protons at position 3 (~3.30 ppm) to the oxadiazole carbon C5 (~175.0 ppm) unequivocally proves that the propanoic acid chain is attached at the 5-position of the oxadiazole ring.

-

Pyridine to Oxadiazole: Correlations from the pyridine protons H-3'/H-5' (~7.90 ppm) to the oxadiazole carbon C3 (~164.0 ppm) confirm that the pyridine ring is attached at the 3-position of the oxadiazole ring.

Single-Crystal X-ray Diffraction: The Definitive Proof

While the combination of MS and NMR provides a robust structural proof, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a 3D model of the molecule, revealing precise bond lengths, angles, and intermolecular interactions in the solid state. Crystal structure data for the related 3-pyridin-3-yl isomer and a gadolinium complex of the target molecule have been reported, demonstrating the feasibility of this technique.[3][4][5]

Experimental Protocol Outline:

-

Crystallization: Grow single crystals of the compound, typically by slow evaporation from a suitable solvent or solvent/anti-solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a stream of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an electron density map, from which atomic positions are determined and refined.

The resulting crystal structure would serve as the final, self-validating piece of evidence, confirming the connectivity established by NMR.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the logical integration of multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Each step provides a layer of evidence that validates the previous one, culminating in an irrefutable structural assignment. This rigorous, multi-technique approach embodies the principles of scientific integrity and is essential for advancing novel chemical entities in research and development.

References

-

Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]

-

MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]

-

PubMed. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. PubMed. [Link]

-

MDPI. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]

-

ResearchGate. (2016). The crystal structure of hexaqua(µ2-3-(3-(pyridin- 4-yl)-1,2,4-oxadiazol-5-yl)propanoato-1κ - O,O′; 2κO′)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl) propanoato-κO)(3-(3-(pyridin-4-yl)-1,2,4-oxadia- zol-5-yl)propanoato-κ. ResearchGate. [Link]

Sources

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to the Mechanisms of Action of 1,2,4-Oxadiazole Derivatives

Introduction: The Ascendance of a Versatile Heterocycle

The 1,2,4-oxadiazole, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[1] Its unique physicochemical properties, including its role as a bioisosteric replacement for amide and ester functionalities, have propelled its integration into a diverse array of therapeutic agents.[2][3] This guide provides an in-depth exploration of the multifaceted mechanisms of action through which 1,2,4-oxadiazole derivatives exert their pharmacological effects, offering insights for researchers and drug development professionals. The inherent stability of the 1,2,4-oxadiazole ring, coupled with its capacity for hydrogen bonding, makes it an attractive scaffold for designing novel therapeutics with improved pharmacokinetic profiles.[1]

The journey of the 1,2,4-oxadiazole ring in pharmacology has been marked by its incorporation into several commercially successful drugs, highlighting its clinical significance.[1] This guide will delve into the specific molecular interactions and signaling pathways modulated by these derivatives, providing a comprehensive overview of their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[4]

I. Enzyme Inhibition: A Major Avenue for Therapeutic Intervention

A predominant mechanism through which 1,2,4-oxadiazole derivatives exert their biological effects is through the inhibition of key enzymes implicated in disease pathogenesis. The rigid heterocycle can orient appended functionalities in a precise manner to interact with enzyme active sites.

A. Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are crucial epigenetic regulators, and their dysregulation is a hallmark of many cancers. 1,2,4-oxadiazole-based compounds have emerged as potent HDAC inhibitors.[5] These derivatives typically feature a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The 1,2,4-oxadiazole can function as a rigid linker, positioning the other pharmacophoric elements for optimal interaction with the HDAC active site.

One notable example involves hydroxamate-based 1,2,4-oxadiazoles that have demonstrated potent inhibitory activity against HDAC1, HDAC2, and HDAC3.[5] Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the 1,2,4-oxadiazole ring and the length of the linker significantly influence the inhibitory potency and isoform selectivity.[5]

Table 1: Inhibitory Activity of Selected 1,2,4-Oxadiazole-Based HDAC Inhibitors

| Compound | Target HDACs | IC50 (nM) | Reference |

| Compound 21 | HDAC1, HDAC2, HDAC3 | 1.8, 3.6, 3.0 | [5] |

| Compound 20a | HDAC1 | 8.2 | [5] |

| Compound 20b | HDAC1 | 10.5 | [5] |

| Compound 20c | HDAC1 | 12.1 | [5] |

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of 1,2,4-oxadiazole derivatives against HDAC enzymes.

-

Reagent Preparation:

-

Prepare a stock solution of the 1,2,4-oxadiazole test compound in DMSO.

-

Dilute the recombinant human HDAC enzyme and the fluorogenic HDAC substrate to their working concentrations in assay buffer.

-

Prepare a developer solution.

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 96-well microplate.

-

Add the HDAC enzyme to each well and incubate briefly.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Diagram: Workflow for HDAC Inhibition Assay

Caption: Workflow for a typical in vitro HDAC inhibition assay.

B. Anticancer Mechanisms: Targeting Key Signaling Pathways

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms.[6]

-

Caspase-3 Activation: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Caspases are a family of proteases that play a central role in executing apoptosis. Some 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel inducers of apoptosis through the activation of caspase-3.[7] Molecular docking studies suggest that these compounds can bind to and activate procaspase-3, initiating the apoptotic cascade.[7]

-

Tubulin and Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,2,4-oxadiazole derivatives linked to a 1,3,4-oxadiazole moiety have shown potent anticancer activity by targeting both tubulin polymerization and the epidermal growth factor receptor (EGFR).[1] Molecular docking studies have indicated that these compounds can bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, and also interact with the ATP-binding site of EGFR, inhibiting its signaling pathway.[1]

Experimental Protocol: Caspase-3 Activation Assay

This protocol describes a colorimetric assay to measure caspase-3 activity in cancer cells treated with 1,2,4-oxadiazole derivatives.

-

Cell Culture and Treatment:

-

Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media.

-

Treat the cells with various concentrations of the 1,2,4-oxadiazole test compound for a specified duration (e.g., 24-48 hours).

-

Include a vehicle control (DMSO) and a positive control (e.g., a known apoptosis inducer).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells and lyse them in a chilled lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

Caspase-3 Assay:

-

Normalize the protein concentration of all samples.

-

Add the cell lysate to a 96-well plate.

-

Add a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm using a microplate reader at different time points.

-

-

Data Analysis:

-

Calculate the caspase-3 activity as the change in absorbance over time, normalized to the protein concentration.

-

Compare the caspase-3 activity in treated cells to that in control cells.

-

Diagram: Caspase-3 Mediated Apoptosis Pathway

Caption: Activation of Caspase-3 by a 1,2,4-oxadiazole derivative leading to apoptosis.

C. Anti-inflammatory Action: Cyclooxygenase (COX) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes. 1,2,4-oxadiazole derivatives have been investigated as potential anti-inflammatory agents, with some showing inhibitory activity against COX-1 and COX-2.[1] The development of selective COX-2 inhibitors is a key goal to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The 1,2,4-oxadiazole scaffold can be decorated with appropriate substituents to achieve selective inhibition of COX-2.

II. Receptor Modulation: Fine-Tuning Cellular Signaling

1,2,4-Oxadiazole derivatives can also function as modulators of various cell surface and nuclear receptors, thereby influencing a wide range of physiological processes.

A. Muscarinic Receptor Agonism

Muscarinic acetylcholine receptors are G-protein coupled receptors that are involved in numerous physiological functions. Certain 1,2,4-oxadiazole derivatives have been developed as potent and efficacious agonists for cortical muscarinic receptors, showing potential for the treatment of cognitive disorders like Alzheimer's disease.

B. Positive Allosteric Modulation of mGlu4 Receptors

Metabotropic glutamate receptor 4 (mGlu4) is a promising target for the treatment of Parkinson's disease. A number of 1,2,4-oxadiazole derivatives have been identified as positive allosteric modulators (PAMs) of mGlu4. These compounds do not directly activate the receptor but enhance its response to the endogenous ligand, glutamate. This offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.

III. Bioisosterism: A Strategy for Enhanced Drug-Like Properties

One of the most significant applications of the 1,2,4-oxadiazole ring in medicinal chemistry is its use as a bioisostere for amide and ester groups.[2][3] Bioisosteric replacement is a strategy used to modify a lead compound to improve its physicochemical and pharmacokinetic properties without losing its biological activity.

The 1,2,4-oxadiazole ring is metabolically more stable than ester and amide bonds, which are susceptible to hydrolysis by esterases and amidases.[2] This increased stability can lead to improved oral bioavailability and a longer duration of action. Furthermore, the 1,2,4-oxadiazole can mimic the hydrogen bonding capabilities of amides, allowing it to maintain key interactions with the biological target.[1]

Table 2: Physicochemical Properties of Amide vs. 1,2,4-Oxadiazole

| Property | Amide | 1,2,4-Oxadiazole |

| Metabolic Stability | Susceptible to hydrolysis | Generally stable to hydrolysis |

| Hydrogen Bonding | H-bond donor and acceptor | H-bond acceptor |

| Polarity | Polar | Moderately polar |

| Rigidity | Flexible | Rigid |

Diagram: Bioisosteric Replacement of an Amide with a 1,2,4-Oxadiazole

Caption: The 1,2,4-oxadiazole ring as a stable bioisostere for the amide bond.

Conclusion: A Scaffold with a Bright Future

The 1,2,4-oxadiazole ring has firmly established itself as a privileged scaffold in drug discovery. Its derivatives have demonstrated a remarkable diversity of mechanisms of action, ranging from potent enzyme inhibition and receptor modulation to serving as a valuable bioisosteric replacement for labile functional groups. The continued exploration of the chemical space around this versatile heterocycle, guided by a deeper understanding of its interactions with biological targets, holds immense promise for the development of novel and improved therapies for a wide spectrum of human diseases. The insights and methodologies presented in this guide are intended to empower researchers to harness the full potential of this remarkable chemical entity in their drug discovery endeavors.

References

-

Gomha, S. M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7213. [Link]

-

Vaidya, A., et al. (2021). Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. Chemistry, 3(1), 373-381. [Link]

-

Yang, Z., et al. (2019). Discovery of 1,2,4-oxadiazole-containing hydroxamic acid derivatives as histone deacetylase inhibitors potential application in cancer therapy. European Journal of Medicinal Chemistry, 178, 334-350. [Link]

-

Kocyigit, U. M., et al. (2022). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 7(10), 8763-8777. [Link]

-

Sagan, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]

-

Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19(1), 1-21. [Link]

-

Polothi, R., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Journal of the Iranian Chemical Society, 18(11), 3021-3033. [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Ghasemi, F., et al. (2021). 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. Letters in Drug Design & Discovery, 18(12), 1143-1152. [Link]

-

Al-Ostoot, F. H., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(1), 1-20. [Link]

-

Pace, V., & Holzer, W. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 17(4), 382-395. [Link]

-

Reddy, T. S., et al. (2018). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543. [Link]

-

Mehdi, K., et al. (2025). Molecular Docking and In Vitro Studies of Synthesized Oxadiazole Derivatives as Urease Inhibitors. Journal of Molecular Structure, 1311, 138245. [Link]

-

Chourasiya, R., & Pandey, H. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Research Journal of Pharmacy and Technology, 18(4), 2104-2111. [Link]

-

Kumar, R., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13189-13204. [Link]

-

Reddy, L. V., et al. (2024). MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. Journal of Survey in Fisheries Sciences, 11(1S), 1-10. [Link]

-

Kumar, A., et al. (2024). Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. Current Drug Discovery Technologies, 21(1), 84-96. [Link]

-

Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]

-

Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia, 1(1), 1-12. [Link]

-

Sharma, V., et al. (2014). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 5(9), 3624-3635. [Link]

-

Kowalski, P., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. Molecules, 29(1), 1. [Link]

-

Singh, S. K., et al. (2023). 1,2,4 Triazoles and 1,2,4 Oxadiazoles Scaffold as SGLT2 Inhibitors: Molecular Docking and ADMET Studies. Current Drug Discovery Technologies, 20(4), 1-13. [Link]

-

Alam, M. S., et al. (2020). Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Molecules, 25(22), 5364. [Link]

-

White, K. M., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry, 67(14), 11983-12005. [Link]

-

Sztanke, K., et al. (2019). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules, 24(18), 3325. [Link]

-

Li, Y., et al. (2019). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 24(11), 2149. [Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

understanding the pharmacophore of 1,2,4-oxadiazole compounds

An In-Depth Technical Guide to the Pharmacophore of 1,2,4-Oxadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive exploration of the 1,2,4-oxadiazole pharmacophore, delving into its fundamental physicochemical properties, its critical role as a bioisostere, and the nuanced structure-activity relationships (SAR) that govern its efficacy across various therapeutic areas. We will dissect the key experimental and computational methodologies employed to elucidate these pharmacophoric features, offering detailed protocols and expert insights into the causality behind strategic molecular design. This document serves as a technical resource for professionals engaged in drug discovery, aiming to leverage the unique attributes of the 1,2,4-oxadiazole core to develop novel and effective therapeutic agents.

The 1,2,4-Oxadiazole Core: A Privileged Scaffold in Medicinal Chemistry

First synthesized in 1884 by Tiemann and Krüger, the 1,2,4-oxadiazole ring remained a chemical curiosity for decades.[1] However, its unique properties have since established it as a privileged structure in modern drug design. This five-membered ring, containing one oxygen and two nitrogen atoms, is an electron-poor azole, which influences its molecular interactions and metabolic stability.[4]

Physicochemical Properties and Bioisosteric Nature

The true power of the 1,2,4-oxadiazole in drug design lies in its function as a bioisostere. It is frequently employed as a metabolically stable replacement for ester and amide functionalities, which are often susceptible to hydrolysis by esterases and amidases in the body.[5][6][7] This bioisosteric equivalence is attributed to the ring's ability to mimic the steric profile and electronic properties of these groups, particularly its capacity to participate in hydrogen bonding, a critical interaction for ligand-receptor binding.[1][4] By replacing a labile ester or amide with a robust 1,2,4-oxadiazole, medicinal chemists can significantly improve a compound's pharmacokinetic profile, enhancing its stability and bioavailability without sacrificing the key interactions required for pharmacological activity.

Caption: Bioisosteric replacement of labile groups with a 1,2,4-oxadiazole.

Core Pharmacophoric Features and Structure-Activity Relationships (SAR)

The versatility of the 1,2,4-oxadiazole scaffold allows it to be incorporated into ligands targeting a vast array of biological entities. The specific substitution patterns at the C3 and C5 positions of the ring are critical in defining the compound's selectivity and potency for a given target.

A General Pharmacophore Model

Computational tools like the PharmaGist web server have been used to generate pharmacophore models from sets of active 1,2,4-oxadiazole derivatives.[8] These models reveal a common spatial arrangement of features essential for biological activity, which typically includes:

-

Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the oxadiazole ring are key hydrogen bond acceptors.

-

Aromatic/Hydrophobic Regions (HY): Substituents at the C3 and C5 positions are frequently aromatic or lipophilic groups that engage in hydrophobic or π-stacking interactions within the receptor's binding pocket.

-

Hydrogen Bond Donors (HBD): While the core ring lacks a donor, substituents often carry functionalities like amines or hydroxyls that can serve as HBDs.

SAR in Anticancer Drug Discovery

The 1,2,4-oxadiazole moiety is present in numerous potent anticancer agents, targeting a range of proteins involved in oncogenesis.

-

Kinase Inhibition (RET, EGFR): In the development of analogs of the kinase inhibitor Ponatinib, replacing an alkynyl linker with a 1,2,4-oxadiazole ring enhanced activity against the RET (Rearranged during Transfection) kinase.[1] SAR studies revealed that a chlorine atom on an adjacent benzamide ring was crucial for this high inhibitory activity.[1] Similarly, the scaffold has been central to designing novel Epidermal Growth Factor Receptor (EGFR) inhibitors, where it acts as a core to orient functional groups for optimal binding to the EGFR active site.[9][10]

-

Histone Deacetylase (HDAC) Inhibition: Certain 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives have emerged as selective inhibitors of HDSirt2, an NAD+ lysine deacetylase, which is an attractive target for treating cancer and neurodegenerative disorders.[1][11]

Table 1: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Ponatinib Analog | RET Kinase | Enzyme Assay | 0.0073 | [1] |

| 3-aryl-5-alkyl | HDSirt2 | U-937 (Leukemia) | Varies | [1] |

| Benzofuran-linked | Proliferation | MCF-7 (Breast) | Varies | [12] |

| 5-Fluorouracil conjugate | Proliferation | A549 (Lung) | Varies | [8] |

| Imidazole-linked | EGFR | HEPG2 (Liver) | < 10 |[10] |

SAR in Antibacterial Agents

A significant breakthrough was the discovery of 1,2,4-oxadiazoles as a novel class of antibiotics with potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[13] The initial discovery stemmed from in silico docking studies.[13] Subsequent SAR exploration, involving the synthesis of numerous derivatives, has been crucial to optimize their antibacterial spectrum and pharmacokinetic properties.[13][14] These studies have systematically modified the substituents at the C3 and C5 positions to map the interactions with the target, Penicillin-Binding Proteins (PBP2a).[1][12]

Methodologies for Pharmacophore Elucidation and Drug Development

A synergistic approach combining computational modeling and experimental validation is essential for efficiently exploring the chemical space of 1,2,4-oxadiazole derivatives and understanding their pharmacophore.

Computational Workflow

The causality behind modern drug design is rooted in a hypothesis-driven approach. We don't screen randomly; we design molecules based on a computational model of the target. This model provides the foundational hypothesis for why a ligand should bind.

Caption: Experimental workflow for synthesis and biological validation.

Protocol 2: General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles

The most common and versatile method for synthesizing the 1,2,4-oxadiazole core involves the cyclization of an O-acyl amidoxime intermediate. This is typically achieved by reacting an amidoxime with a carboxylic acid or its activated form (e.g., acid chloride). [1][4]

-

Amidoxime Formation: React a commercially available nitrile (R¹-CN) with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. Heat the reaction mixture under reflux for several hours until the nitrile is consumed (monitored by TLC). This step forms the key amidoxime intermediate (R¹-C(NH₂)=NOH).

-

Acylation: Cool the reaction mixture. Add a carboxylic acid (R²-COOH) and a coupling agent (e.g., EDC/HOBt or HATU) or an acid chloride (R²-COCl) directly to the mixture. This acylates the hydroxylamine oxygen.

-

Cyclization/Dehydration: Heat the reaction mixture, often at temperatures above 100 °C, sometimes with microwave assistance. [9]This promotes the intramolecular cyclization and dehydration to form the 3,5-disubstituted 1,2,4-oxadiazole ring.

-

Purification: After completion, perform an aqueous workup to remove reagents. Purify the crude product using column chromatography on silica gel to yield the pure 1,2,4-oxadiazole derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% (determined by HPLC) for use in biological assays.

Protocol 3: MTT Cell Viability Assay (Self-Validating System)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. Its self-validating nature comes from the inclusion of positive and negative controls.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the synthesized 1,2,4-oxadiazole compounds in cell culture media. Add the compounds to the wells, leaving some wells untreated (negative control, 100% viability) and treating others with a known cytotoxic agent like Doxorubicin (positive control). [4]Also include wells with media but no cells (blank control).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well at ~570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the untreated negative control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). The positive control must show significant cell death for the assay to be considered valid.

Conclusion and Future Prospects

The 1,2,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, valued for its unique combination of metabolic stability, synthetic accessibility, and electronic properties that make it an exceptional pharmacophore and bioisostere. [1][7]Its ability to act as a rigid scaffold, orienting substituents into precise 3D arrangements, has enabled the development of highly potent and selective agents against a wide range of biological targets, from bacterial enzymes to oncogenic kinases. [3][11][12] The future of 1,2,4-oxadiazole-based drug discovery will likely focus on its application in multi-target-directed ligands for complex diseases like Alzheimer's and in tackling the ever-growing challenge of antimicrobial resistance. [11][13]As computational tools become more powerful and our understanding of biological systems deepens, the rational design of novel, sophisticated 1,2,4-oxadiazole derivatives will continue to be a highly productive and exciting frontier in the quest for new medicines.

References

- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.

- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- (N.A.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. ResearchGate.

- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. ResearchGate.

- (N.A.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications.

- (N.A.). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.

- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. PubMed.

- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate.

- (N.A.). (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. Taylor & Francis Online.

- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar.

- (N.A.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. PubMed.

- (N.A.). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. ScienceDirect.

- (N.A.). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH.

- (N.A.). Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. PubMed Central.

- (N.A.). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. PubMed.

- (N.A.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. MDPI.

- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. PubMed.

- (N.A.). (2024). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Toxicity Assessment of Novel Oxadiazole Compounds

Preamble: The Oxadiazole Scaffold and the Imperative of Early Safety Profiling

The 1,3,4-oxadiazole moiety is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a cornerstone in the design of novel therapeutics targeting a spectrum of diseases. However, the journey from a promising hit compound to a clinical candidate is fraught with peril, with high attrition rates often attributed to unforeseen toxicity.[1] It is estimated that toxicity and poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties account for a significant percentage of drug failures in late-stage development.[1][2]

Therefore, a robust and early assessment of a compound's toxicological profile is not merely a regulatory checkbox but a foundational pillar of efficient and ethical drug development.[2][3] This guide provides a technical framework for conducting a preliminary toxicity assessment of novel oxadiazole compounds, grounded in field-proven methodologies. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a self-validating system of safety assessment.

Section 1: The Tiered Strategy for Toxicity Assessment

A successful preliminary toxicity screen is not a single experiment but a multi-tiered, integrated strategy. The goal is to "fail fast, fail cheap," eliminating compounds with unacceptable liabilities early while gathering sufficient data to guide the optimization of promising leads. This tiered approach systematically escalates in complexity and resource intensity, from high-throughput in vitro screens to targeted in vivo studies.

The causality behind this tiered approach is rooted in the 3Rs principle (Replacement, Reduction, and Refinement of animal testing) and resource management. Initial, broad-spectrum in vitro assays are cost-effective and allow for the rapid screening of many compounds, identifying major red flags like general cytotoxicity or genotoxicity.[1][4] Only compounds that pass this initial filter proceed to more complex and resource-intensive assays, such as organ-specific toxicity and, finally, limited in vivo studies.

Caption: Tiered workflow for preliminary toxicity assessment.

Section 2: Core In Vitro Toxicity Profiling

This phase constitutes the workhorse of early safety assessment, providing critical data on a compound's fundamental interaction with cellular systems.

General Cytotoxicity: The First Checkpoint

The initial question is straightforward: Does the compound kill cells? And if so, at what concentration? Answering this provides a therapeutic window, comparing the concentration needed for efficacy against that which causes overt toxicity. Two robust, cost-effective, and widely used methods are the MTT and LDH assays.[5][6][7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population.[5][6] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it to a purple formazan product. The amount of formazan is directly proportional to the number of living cells. A reduction in signal indicates a loss of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the cell membrane.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[7] Measuring LDH activity in the supernatant provides a quantitative measure of cytotoxicity.

Table 1: Comparison of Common Cytotoxicity Assays

| Assay | Principle | Endpoint Measured | Advantages | Considerations |

| MTT | Mitochondrial reductase activity | Cell Viability / Proliferation | High-throughput, cost-effective, well-established.[6] | Can be affected by compounds that alter mitochondrial respiration. |

| LDH | Release of cytosolic enzyme upon membrane rupture | Cell Lysis / Membrane Integrity | Measures a direct marker of cell death, non-lytic.[8] | Less sensitive for early apoptotic events; measures late-stage necrosis. |

This protocol is a self-validating system because it includes untreated controls (baseline viability), vehicle controls (to account for solvent effects, e.g., DMSO), and a positive control (a known cytotoxic agent) to confirm the assay is performing correctly.

-

Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, or the target cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a serial dilution of the novel oxadiazole compound in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only wells and a positive control (e.g., doxorubicin). Incubate for a defined period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity assessment is critical as compounds that damage DNA can be carcinogenic. Regulatory agencies typically require a battery of tests to assess different genotoxic endpoints.[9] For a preliminary screen, the bacterial reverse mutation assay (Ames test) is the gold standard for detecting point mutations.[10][11]

-

Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium (and sometimes E. coli) with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[11] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the bacteria's ability to produce histidine and grow on a histidine-free medium.[11] The inclusion of a liver enzyme extract (S9 fraction) is crucial, as it simulates mammalian metabolism and can convert a non-mutagenic compound into a mutagenic metabolite.[11]

-

Strain Preparation: Prepare overnight cultures of the required Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537) which are selected to detect various types of mutagens.[11]

-

Metabolic Activation: Prepare two sets of test tubes for each compound concentration: one with and one without the S9 metabolic activation mix.

-

Exposure: To each tube, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

-

Plating: Add molten top agar containing a trace amount of histidine to each tube, mix, and pour onto minimal glucose agar plates. The trace histidine allows for a few cell divisions, which is necessary for mutations to occur.[11]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

Table 2: Interpretation of Preliminary Genotoxicity Results

| Assay | Positive Result | Interpretation | Next Step |

| Ames Test | Significant, dose-dependent increase in revertant colonies (with or without S9). | Potential mutagen. High-risk flag for carcinogenicity. | Terminate or redesign compound to remove mutagenic liability. |

| Ames Test | Negative Result | No evidence of mutagenicity in this bacterial system. | Proceed to further testing, such as an in vitro micronucleus assay, to assess for chromosomal damage.[10] |

Organ-Specific Toxicity: A Deeper Dive

Compounds can exhibit toxicity towards specific organs. Early assessment of cardiotoxicity and hepatotoxicity is paramount, as these are common reasons for drug failure.

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired Long QT Syndrome, which can lead to a fatal arrhythmia called Torsades de Pointes.[12] Therefore, assessing a compound's activity at the hERG channel is a critical safety screen mandated by regulatory agencies.[13][14]

Caption: Mechanism of hERG-related cardiotoxicity.

The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK293 cells).[12] Automated patch-clamp systems have made this screening accessible at earlier stages of discovery.[13]

The liver is the primary site of drug metabolism, making it particularly susceptible to drug-induced injury (DILI).[15][16] In vitro models using human liver cells, such as the HepG2 cell line or primary human hepatocytes, are used to screen for potential hepatotoxins.[15][17] Endpoints can include cytotoxicity (as described in 2.1), but also more specific markers like changes in liver enzyme levels (e.g., ALT, AST) or metabolic function.[15]

Section 3: In Vivo Acute Systemic Toxicity

If a compound demonstrates a promising profile in the in vitro assays (i.e., low cytotoxicity, no genotoxicity, and acceptable hERG margin), a limited in vivo study is warranted to understand its effects in a whole organism. The acute oral toxicity study is a standard requirement to determine the overall toxicity after a single dose.[18]

The guiding principle for these studies is to use the minimum number of animals necessary to obtain sufficient information for hazard classification. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines, such as OECD 423 (Acute Toxic Class Method) and OECD 425 (Up-and-Down Procedure).[19][20][21]

Experimental Protocol: Acute Oral Toxicity (Based on OECD 425)

The Up-and-Down Procedure (UDP) is a sequential dosing method that uses very few animals (typically rodents) to estimate the LD₅₀ (the dose lethal to 50% of the test population).[20]

-

Animal Selection: Use a single sex (usually female rodents, as they are often slightly more sensitive) of a standard laboratory strain.[20]

-

Dose Selection: A starting dose is chosen based on available data (e.g., in vitro cytotoxicity). The default starting dose is often 175 mg/kg.[20]

-

Dosing Procedure: A single animal is dosed orally.

-

Observation: The animal is observed for signs of toxicity and mortality. Observations are made frequently on the first day, with special attention during the first 4 hours, and daily thereafter for 14 days.[20]

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is stopped when one of the stopping criteria defined in the guideline is met, allowing for the calculation of the LD₅₀ and its confidence interval.

-

Data Collection: All clinical signs of toxicity, body weight changes, and necropsy findings are recorded.

Table 3: Key Observational Parameters in Acute Toxicity Studies[20]

| Category | Parameters to Observe | Rationale |

| Physical Appearance | Changes in skin, fur, eyes, mucous membranes. | General indicators of health and distress. |

| Autonomic System | Salivation, diarrhea, changes in respiratory rate. | Indicates effects on the autonomic nervous system. |

| Central Nervous System | Tremors, convulsions, lethargy, coma, abnormal gait. | Reveals potential neurotoxic effects. |

| Behavioral | Changes in somatomotor activity, bizarre behavior patterns. | Provides insight into CNS effects and general well-being. |

| Body Weight | Measured pre-dose and at regular intervals post-dose. | A sensitive indicator of systemic toxicity. |

Section 4: Data Integration and Decision Making

The ultimate goal of this preliminary assessment is to enable a data-driven decision. The results from each tier are not viewed in isolation but are synthesized to form a comprehensive risk profile for the oxadiazole compound.

Caption: Decision tree for compound progression based on toxicity data.

A compound with high cytotoxicity against non-target cells, positive results in a genotoxicity assay, or significant hERG channel inhibition with a low safety margin would typically be terminated.[13] Compounds with borderline activity may be flagged for chemical optimization to mitigate the specific toxic liability. Those that successfully navigate this gauntlet of preliminary screens with a clean profile can proceed with greater confidence into more extensive preclinical development, having established a solid foundation of safety and trustworthiness.

References

-

Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. (2024). ResearchGate. Available at: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

OECD Test Guideline 425. National Toxicology Program. Available at: [Link]

-

Assays for Predicting Acute Toxicity. NCBI Bookshelf. Available at: [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). Frontiers in Pharmacology. Available at: [Link]

-

hERG Safety. Cyprotex. Available at: [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery. Available at: [Link]

-

Exploring the Mechanism of Hepatotoxicity Induced by Dictamnus dasycarpus Based on Network Pharmacology, Molecular Docking and Experimental Pharmacology. (2023). MDPI. Available at: [Link]

-

hERG screening using high quality electrophysiology assays. Metrion Biosciences. Available at: [Link]

-

Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Request PDF. Available at: [Link]

-

Preclinical Regulatory Requirements. Duke Social Science Research Institute. Available at: [Link]

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B. Available at: [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). ACS Publications. Available at: [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. Available at: [Link]

-

Computational determination of hERG-related cardiotoxicity of drug candidates. (2019). PMC - NIH. Available at: [Link]

-

Acute Toxicity. The Joint Research Centre - European Union. Available at: [Link]

-

A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). MDPI. Available at: [Link]

-

Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC - NIH. Available at: [Link]

-

Ames Test and Genotoxicity Testing. Nelson Labs. Available at: [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MOST Wiedzy. Available at: [Link]

-

hERG Screening. Creative Biolabs. Available at: [Link]

-

Assessment of the three-test genetic toxicology battery for groundwater metabolites. NIH. Available at: [Link]

-

Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI. Available at: [Link]

-

FDA Toxicology Studies & Drug Approval Requirements. (2025). Auxochromofours. Available at: [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. Available at: [Link]

-

The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023). PubMed. Available at: [Link]

-

Time-critical early ADME characterization. Admescope. Available at: [Link]

-

SMALL MOLECULE SAFETY ASSESSMENT. Altasciences. Available at: [Link]

-

An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. (2016). NIH. Available at: [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available at: [Link]

-

CARTOX (hERG Toxicity Assay). Greenstone Biosciences. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Available at: [Link]

-

Step 2: Preclinical Research. (2018). FDA. Available at: [Link]

-

Assessment of the genotoxic potential of mintlactone. ScienceDirect. Available at: [Link]

-

OECD Test Guideline 423. National Toxicology Program. Available at: [Link]

-

The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World. Available at: [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. Journal of Mines, Metals and Fuels. Available at: [Link]

-

OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de. Available at: [Link]

-

In-Vivo Acute Oral Toxicity Study As Per Oecd 423,By Alengium Salvifolium Flower. IJARESM. Available at: [Link]

Sources

- 1. vectorb2b.com [vectorb2b.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. nelsonlabs.com [nelsonlabs.com]

- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]

- 14. hERG Screening - Creative Biolabs [creative-biolabs.com]

- 15. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 19. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic Acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction and Significance

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities. This structural feature can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates. The title compound, this compound, incorporates both the 1,2,4-oxadiazole ring and a pyridine nucleus, a common structural motif in numerous pharmaceuticals. The propanoic acid side chain offers a handle for further chemical modifications, making this molecule a versatile building block for the synthesis of more complex bioactive agents.

The synthetic strategy outlined below follows a reliable and well-established two-step sequence: the formation of a key intermediate, pyridin-4-yl-amidoxime, followed by its condensation and cyclization with succinic anhydride to yield the target compound.[1][2]

Chemical Synthesis Pathway

The overall synthetic route can be visualized as a two-step process, commencing with the conversion of 4-cyanopyridine to pyridin-4-yl-amidoxime, which is then reacted with succinic anhydride to form the final product.

Figure 2: Conceptual workflow of the reaction mechanism.

The choice of neat reaction conditions for the second step is advantageous as it avoids the use of high-boiling point solvents, simplifying the work-up procedure. The elevated temperature provides the necessary energy to overcome the activation barrier for the cyclodehydration step.

Characterization and Purity Assessment

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Melting Point Analysis: To assess the purity of the synthesized compound.

The expected molecular formula for the final product is C₁₀H₉N₃O₃ with a molecular weight of 219.20 g/mol . [3]

Safety Precautions

-

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

All manipulations should be performed in a well-ventilated fume hood.

-

4-Cyanopyridine is a toxic substance and should be handled with care.

-

Hydroxylamine hydrochloride and sodium carbonate can be irritating. Avoid inhalation of dust and contact with skin and eyes.

References

-

Zhang, F., Liu, F., Chen, Q., & Dong, M. (2010). 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o193. [Link]

-

Pace, V., & Castoldi, L. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(20), 2439-2457. [Link]

-

Le, T. N., et al. (2012). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. ACS Combinatorial Science, 14(11), 619-625. [Link]

Sources

purification techniques for 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid

An authoritative guide to the purification of 3-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanoic acid, tailored for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a heterocyclic molecule of significant interest in medicinal chemistry and materials science. As a structural motif, it appears in compounds investigated for various therapeutic applications.[1][2] The integrity of research and the safety of potential therapeutics derived from this compound are directly dependent on its purity. Impurities, whether they are unreacted starting materials, by-products, or residual solvents, can confound biological assays, compromise material properties, and introduce toxicity.

This guide provides a detailed exploration of purification strategies tailored to the unique physicochemical characteristics of this molecule. The structure incorporates three key functional regions: a basic pyridine ring, an acidic carboxylic acid moiety, and a polar 1,2,4-oxadiazole core. This combination renders the molecule amphoteric—capable of acting as both an acid and a base—and highly polar. Understanding these properties is the cornerstone of developing robust and efficient purification protocols. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling scientists to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Strategic Implications

A successful purification strategy begins with a thorough understanding of the target molecule's properties. These characteristics dictate its behavior in various separation techniques.

| Property | Value / Characteristic | Implication for Purification |

| Molecular Formula | C₁₀H₉N₃O₃ | - |

| Molecular Weight | 219.20 g/mol | - |

| CAS Number | 328083-96-1 | Identification and literature search.[3] |

| Functional Groups | Carboxylic Acid (acidic), Pyridine (basic) | Amphoteric nature allows for pH-dependent solubility manipulation, ideal for acid-base extraction and isoelectric point precipitation.[4][5] |

| Polarity | High | The molecule is polar due to multiple heteroatoms and ionizable groups. This favors polar solvents for recrystallization and requires specialized chromatographic methods like reversed-phase or HILIC.[6] |

| Predicted pKa | ~4.5-5.0 (Carboxylic Acid), ~5.0-5.5 (Pyridinium ion) | The proximity of pKa values suggests a narrow pH range for its zwitterionic form, where aqueous solubility is minimal. This is the principle behind isoelectric point precipitation.[7] |

A Strategic Framework for Purification

The optimal purification path depends on factors such as the initial purity of the crude material, the scale of the purification, and the nature of the impurities. The following diagram outlines a logical decision-making process for selecting the most appropriate technique.

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification via Acid-Base Extraction and Isoelectric Point Precipitation

This powerful technique leverages the amphoteric nature of the molecule to separate it from non-amphoteric impurities. The molecule can be rendered water-soluble as a salt under acidic or basic conditions, and then precipitated from the aqueous solution by adjusting the pH to its isoelectric point (pI), where it is least soluble.[4][8]

Principle of Operation

-

Base Treatment: The crude material is dissolved in an aqueous base (e.g., NaOH). The carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral and basic impurities can be removed by washing with an organic solvent.

-

Acidification & Precipitation: The aqueous layer is then carefully acidified. As the pH drops, the carboxylate is protonated back to the carboxylic acid. Simultaneously, the basic pyridine nitrogen can become protonated. At the isoelectric point, the molecule exists predominantly as a neutral zwitterion with minimal aqueous solubility, causing it to precipitate out of the solution.[4]

Step-by-Step Methodology

-

Dissolution: Suspend the crude this compound in a suitable organic solvent such as ethyl acetate (approx. 10-20 mL per gram of crude material).

-

Basification: Transfer the suspension to a separatory funnel and add 1 M aqueous sodium hydroxide (NaOH) solution. Shake vigorously until all the solid has dissolved into the aqueous layer.

-

Extraction of Impurities: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. Wash the remaining organic layer with a small portion of 1 M NaOH to ensure complete extraction of the product. The organic layer, containing neutral and some basic impurities, can be discarded.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the solution. A precipitate will begin to form. Continue adding acid until the pH is approximately 5-6, which is near the likely isoelectric point.

-

Isolation: Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethyl acetate or diethyl ether to aid in drying.

-

Drying: Dry the purified solid under vacuum to a constant weight.

Self-Validation and Causality

-

Why use a base? To deprotonate the carboxylic acid, making the molecule water-soluble and allowing for its separation from water-insoluble impurities.[5]

-

Why wash with an organic solvent? This step removes non-polar impurities that are not soluble in the aqueous base.

-

Why adjust to the isoelectric point? At this pH, the net charge of the molecule is zero, drastically reducing its solubility in water and causing it to precipitate, leaving water-soluble impurities behind.[4]

-

Purity Check: The purity of the precipitated solid should be assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A significant improvement in purity compared to the crude material should be observed.

Protocol 2: Purification by Recrystallization

For crude material that is already substantially pure (>85%), recrystallization is an excellent method for removing minor impurities and obtaining a highly crystalline final product. The key is selecting an appropriate solvent or solvent system in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

Solvent System Selection

Given the polar nature of the molecule, polar protic solvents are good starting points.

| Solvent/System | Rationale and Observations |

| Ethanol or Isopropanol | Often a good choice for compounds with moderate polarity. Provides a good balance of solubility when hot and insolubility when cold. |

| Water | Solubility is highly pH-dependent. Recrystallization from water can be effective if the pH is first adjusted to just above or below the pI to increase solubility upon heating. |